2-(4-Methoxypiperidin-1-yl)thiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-13-7-2-4-12(5-3-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
WRWRPFBWVPGHOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Computational Chemistry and in Silico Investigations of 2 4 Methoxypiperidin 1 Yl Thiazol 4 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug design, utilized to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.
Research on similar thiazole-containing compounds has demonstrated the utility of this approach. For instance, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have employed molecular docking to investigate their interactions with cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial regulators of the cell cycle. nih.gov These simulations help in identifying key amino acid residues within the ATP-binding sites of these kinases that are essential for inhibitor binding. nih.gov Differences in these residues across CDK subtypes can be exploited to design selective inhibitors. nih.gov
Similarly, docking studies on other thiazole (B1198619) derivatives have been used to screen for potential anti-hepatic cancer agents by assessing their interaction with proteins like Rho6. nih.gov The binding energies and interaction patterns observed in these simulations provide a rational basis for synthesizing and testing new compounds with improved potency. For example, in the investigation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as anti-inflammatory agents, molecular docking was used to elucidate their binding modes within the active sites of COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net
The general procedure for such studies involves preparing the 3D structures of the ligands and the target protein, followed by running docking algorithms to predict the most favorable binding poses. The results are then analyzed to understand the non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Table 1: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Varies by CDK subtype | Not specified |
| 2-Ethylidenehydrazono-5-arylazothiazoles | Rho6 | Not specified | Good docking scores reported |
| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives | COX-2 | His90, Leu352, Ser353, Arg513 | Not specified |
| N-aminothiazole-hydrazineethyl-pyridines | SARS-CoV-2 Main Protease | Not specified | -5.8 to -8.6 |
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. epstem.net These methods are applied to analyze various properties of this compound derivatives that are crucial for their biological activity.
HOMO-LUMO Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and accepting abilities of a molecule, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge transfer interactions. nih.gov
For thiazole derivatives, HOMO-LUMO analysis has been used to understand intramolecular charge transfer processes, which are often essential for biological activity. researchgate.netmgesjournals.com DFT calculations can predict these energy levels and the resulting energy gap, providing insights that correlate with the observed biological effects of the compounds. researchgate.netresearchgate.net For example, a small HOMO-LUMO gap in a molecule might indicate a higher propensity to interact with biological targets. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. chemrxiv.org It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov The color-coded map, where red typically represents negative potential and blue represents positive potential, provides a visual guide to the molecule's reactivity and intermolecular interaction preferences. researchgate.net
MEP analysis has been widely used to study the reactive sites of various drug molecules, including those with thiazole scaffolds. researchgate.net For instance, in the study of benomyl, an MEP map helped to identify the most reactive parts of the molecule, with negative regions localized over electronegative atoms and positive regions over other parts of the structure. nih.gov This information is critical for understanding how a molecule like a this compound derivative might interact with its biological target at an electrostatic level. chemrxiv.org
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. These simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. mdpi.com
In Silico Target Prediction and Pathway Analysis
In the early stages of drug discovery, identifying the biological targets of a novel compound is a significant challenge. In silico target prediction tools can screen a compound against a large database of known protein structures to predict potential binding partners. This approach can help to formulate hypotheses about the mechanism of action of this compound derivatives.
For related heterocyclic compounds, such as other thiazole derivatives, these methods have been used to identify potential enzymatic pathways they might modulate. dergipark.org.tr For example, based on literature precedents for thiazole derivatives inhibiting DNA gyrase, docking studies can be specifically targeted towards this enzyme to evaluate their potential as antibacterial agents. dergipark.org.tr Subsequent pathway analysis can then help to understand the broader biological implications of inhibiting the predicted target.
Prediction of Activity Spectra for Substances (PASS) and Pharmacological Profiling
PASS is a computational tool that predicts the spectrum of biological activities of a compound based on its chemical structure. It compares the structure of the input molecule with a large database of known biologically active substances to generate a list of potential activities with associated probabilities.
While specific PASS predictions for this compound are not detailed in the provided context, the general approach is to use such tools for initial pharmacological profiling. This can help to identify potential therapeutic applications and also to flag potential off-target effects or toxicities early in the drug development process. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction tools are also crucial components of this profiling. nih.govnih.govals-journal.com Web servers like ProTox-II can be used to predict various toxicity parameters, such as hepatotoxicity, carcinogenicity, and mutagenicity, providing a preliminary safety assessment of the compounds. nih.govals-journal.com
Table 2: In Silico ADME and Toxicity Predictions for a Series of Thiazole Derivatives
| Compound ID | Hepatotoxicity | Carcinogenicity | Mutagenicity | Cytotoxicity | BBB Permeability |
| IIa | Active | Active | Active | Not specified | Not specified |
| IIb | Inactive | Inactive | Inactive | Inactive | Not specified |
| IIc | Inactive | Inactive | Inactive | Inactive | Not specified |
Data adapted from studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models serve as predictive tools to guide the design and optimization of new drug candidates. researchgate.netacs.org In the context of this compound derivatives, QSAR studies are instrumental in identifying the key structural attributes that govern their therapeutic potential.
The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. researchgate.net For each molecule, a wide array of molecular descriptors are calculated, which are numerical values that encode different aspects of the chemical structure, such as electronic, steric, hydrophobic, and topological properties. imist.ma Subsequently, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are utilized to generate a mathematical equation that links the descriptors to the biological activity. imist.mamdpi.com
The predictive power and reliability of the resulting QSAR model are rigorously assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's training. imist.manih.gov A statistically significant and validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological evaluation. excli.de
For derivatives related to the 2-aminothiazole (B372263) core, QSAR studies have successfully elucidated important structural requirements for various biological activities. For instance, a study on a series of 2-aminothiazole-based inhibitors identified several key descriptors that influence their inhibitory activity. nih.govmpu.edu.mo The final QSAR model in this study was built using eight common descriptors that appeared in all generated models, indicating their significance in determining the biological response. nih.govmpu.edu.mo
The statistical quality of a QSAR model is paramount for its predictive ability. Key statistical parameters used to evaluate a model include the coefficient of determination (R²), which measures the goodness of fit, the cross-validated correlation coefficient (Q²), which assesses the model's predictive power through internal validation, and the external validation coefficient (R²ext), which evaluates the model's performance on an external test set. acs.orgresearchgate.net
The following table summarizes the statistical parameters from a hypothetical QSAR study on a series of 2-aminothiazole derivatives, illustrating the kind of data generated in such an analysis.
| Model | R² | Q² (LOO) | R²ext | Descriptors |
| Model 1 | 0.890 | 0.787 | 0.873 | Topological, Electronic |
| Model 2 | 0.919 | 0.830 | 0.749 | Steric, Hydrophobic |
| Model 3 | 0.760 | 0.630 | 0.780 | MR, LogP, ELUMO, J |
This table is representative of data found in QSAR studies and is for illustrative purposes.
The descriptors included in a QSAR model provide valuable insights into the mechanism of action. For example, the inclusion of descriptors related to molecular shape and volume might suggest the importance of steric interactions with the biological target, while electronic descriptors could highlight the role of electrostatic or hydrogen bonding interactions. nih.gov By interpreting these descriptors, medicinal chemists can make informed decisions on how to modify the lead structure to enhance its activity.
In a study of thiazole analogues, a QSAR model was developed using the MLR analysis method, which resulted in a model with a high correlation coefficient (R² = 0.9061) and good predictive ability (R²pred = 0.8258). researchgate.net Such models can effectively guide the design of new compounds with improved potency. The following table presents the types of descriptors and their contribution in a hypothetical QSAR model for thiazole derivatives.
| Descriptor Type | Example Descriptor | Contribution to Activity |
| Topological | Wiener Index | Molecular branching and size |
| Electronic | HOMO/LUMO Energy | Reactivity and electronic transitions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |
This table illustrates common descriptor types and their general significance in QSAR models.
Ultimately, the application of QSAR modeling to this compound and its derivatives can accelerate the drug discovery process by rationalizing structure-activity relationships and enabling a more focused and efficient design of new, potent therapeutic agents. acs.orgexcli.de
Molecular Interactions and Biological Target Profiling of 2 4 Methoxypiperidin 1 Yl Thiazol 4 Amine and Its Bioactive Analogs
Investigation of Receptor Binding Mechanisms
The interaction of thiazole-containing compounds with various receptors is a significant area of research due to the potential for therapeutic interventions in a range of diseases.
Adenosine (B11128) Receptor Antagonism Studies
No specific studies on the adenosine receptor antagonist activity of 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine have been identified. However, the broader class of thiazole (B1198619) derivatives has been explored for its potential to antagonize adenosine receptors. Research has shown that certain N-[4-(2-pyridyl)thiazol-2-yl]benzamides exhibit adenosine receptor affinity in the micromolar range. nih.gov The electronic properties of substituents on these molecules play a crucial role in their binding affinity to the adenosine A3 receptor. nih.gov Furthermore, some thiazole-containing compounds have demonstrated a preference for the adenosine A1 and A3 receptors over the A2A receptor. nih.gov The exploration of thiazole and thiadiazole analogs has led to the development of potent and highly selective adenosine A1 receptor antagonists. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
There is no available data on the EGFR kinase inhibitory activity of this compound. Nevertheless, the thiazole moiety is a key structural feature in a number of potent EGFR inhibitors. For instance, novel thiazolyl-pyrazoline derivatives have been synthesized and shown to act as dual inhibitors of EGFR and VEGFR-2. tandfonline.com Certain compounds in this class have demonstrated significant inhibitory activity against EGFR with IC50 values in the nanomolar range. tandfonline.com Structure-activity relationship studies have revealed that substitutions on the pendant phenyl ring at the C-4 position of the thiazole moiety can enhance the inhibitory effectiveness towards EGFR. tandfonline.com Additionally, other research has identified new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives as potent dual EGFR/HER2 kinase inhibitors. nih.gov
Kv7.1 (KCNQ1) Potassium Channel Activation
Specific studies on the activation of Kv7.1 potassium channels by this compound are not found in the literature. However, a notable bioactive analog, ML277, has been identified as a potent and selective activator of the Kv7.1 (KCNQ1) potassium channel. tocris.com ML277 has an EC50 of 260 nM for the KCNQ1 channel and displays over 100-fold selectivity against other KCNQ channels like KCNQ2 and KCNQ4, as well as the hERG potassium channel. tocris.compnas.org This compound has been shown to augment the IKs current in cultured human cardiomyocytes and shorten the action potential duration. tocris.comoup.com The mechanism of action of ML277 involves the enhancement of the fully activated open state of the KCNQ1 channel by modulating the coupling between the voltage-sensing domain (VSD) and the pore. pnas.orgnih.gov
Interactive Data Table: Kv7.1 (KCNQ1) Potassium Channel Activation by ML277
| Compound | Target | EC50 (nM) | Selectivity | Mechanism of Action |
| ML277 | Kv7.1 (KCNQ1) | 260 | >100-fold vs KCNQ2, KCNQ4, hERG | Enhances VSD-pore coupling of the activated-open state |
Cholinergic Receptor Interactions
Information regarding the direct interaction of this compound with cholinergic receptors is not available. However, the thiazole scaffold has been incorporated into molecules designed to interact with the cholinergic system, primarily as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. acs.orgnih.gov For example, a series of novel thiazole-based derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some compounds showing potent inhibition with IC50 values in the nanomolar range. acs.orgnih.gov Molecular docking studies of these active compounds have shown a binding orientation within the active site of AChE similar to that of the known inhibitor donepezil. acs.org
Enzyme Inhibition Mechanisms
The thiazole nucleus is a common feature in various enzyme inhibitors, highlighting its versatility in drug design.
Tubulin Polymerization Inhibition
While there is no specific data on the tubulin polymerization inhibition by this compound, numerous studies have demonstrated that 2,4-disubstituted thiazole derivatives are potent inhibitors of tubulin polymerization. nih.govnih.govacs.org A new series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety has been synthesized and shown to have significant cytotoxic activity against several human cancer cell lines. nih.gov Several of these compounds were found to be potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar range, some even exceeding the potency of the reference drug combretastatin (B1194345) A-4. nih.govacs.org Molecular docking studies have suggested that these compounds bind to the colchicine-binding site of tubulin. nih.gov
Interactive Data Table: Tubulin Polymerization Inhibition by Bioactive Thiazole Analogs
| Compound ID | Tubulin Polymerization Inhibition IC50 (µM) | Reference Compound (Combretastatin A-4) IC50 (µM) |
| Compound 5c | 2.95 ± 0.18 | 2.96 ± 0.18 |
| Compound 7c | 2.00 ± 0.12 | 2.96 ± 0.18 |
| Compound 9a | 2.38 ± 0.14 | 2.96 ± 0.18 |
DNA Gyrase Inhibition
DNA gyrase and the related topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. nih.gov Analogs of this compound, particularly those featuring the 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) core, have been identified as potent inhibitors of these enzymes. These compounds typically function as ATP-competitive inhibitors, binding to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov
One series of 2-aminobenzothiazole-based inhibitors demonstrated potent, low nanomolar inhibition of DNA gyrase and exhibited broad-spectrum antibacterial activity against critical ESKAPE pathogens. nih.gov Another class of synthetic inhibitors, the aminothiazoles (e.g., AZD5099), also targets the GyrB subunit and shows antibacterial properties. mdpi.com The development of such compounds represents a promising strategy to combat the rise of antibiotic-resistant bacteria by targeting a well-established but still exploitable enzymatic pathway. nih.govmdpi.com
| Compound Class | Target Enzyme | Activity (IC50/MIC) | Bacterial Strains |
|---|---|---|---|
| 2-Aminobenzothiazole Analog (Compound E) | DNA Gyrase | IC50 < 10 nM | ESKAPE Pathogens |
| 2-Aminobenzothiazole Analog (Compound E) | Antibacterial | MIC < 0.03 µg/mL | Gram-positive strains |
| 2-Aminobenzothiazole Analog (Compound E) | Antibacterial | MIC 4–16 µg/mL | Gram-negative strains (E. coli, A. baumannii, P. aeruginosa, K. pneumoniae) |
Proteasome Inhibition
The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain complex natural products containing a thiazole ring, known as thiazole antibiotics (e.g., thiostrepton (B1681307) and siomycin (B576535) A), have been identified as inhibitors of the proteasome. mdpi.commdpi.com These macrocyclic compounds were shown to inhibit the chymotrypsin-like activity of the 20S proteasome. mdpi.com While structurally distinct from small molecule synthetic aminothiazoles, the activity of these natural products highlights the potential for the thiazole moiety to be incorporated into scaffolds that interact with this important therapeutic target. mdpi.com
Pin1 (Peptidyl-prolyl Cis-trans Isomerase 1) Inhibition
Pin1 is a peptidyl-prolyl isomerase that is overexpressed in many cancers and regulates numerous proteins involved in oncogenesis, making it an attractive target for anti-cancer drug development. nih.govnih.gov Several series of thiazole derivatives have been designed and synthesized as Pin1 inhibitors. nih.govnih.gov One study identified a series of thiazole derivatives with an alicyclic heterocycle at the 2-position as potent inhibitors of human Pin1. nih.gov The most potent compound in this series, which bears a 2-oxa-6-azaspiro nih.govnih.govheptane moiety, exhibited an IC₅₀ value of 0.95 μM. nih.gov Structure-activity relationship (SAR) and molecular modeling studies suggest that an alicyclic ring with a hydrogen bond acceptor is beneficial for binding affinity. nih.govmdpi.com
Kinase Inhibition (e.g., VEGFR-2, MAP Kinases, AKT)
The 2-aminothiazole scaffold is a common feature in a multitude of kinase inhibitors, targeting key enzymes in signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Numerous thiazole-based derivatives have been developed as potent VEGFR-2 inhibitors. For example, a compound featuring a 4-chlorophenylthiazole ring was found to inhibit VEGFR-2 kinase activity with an IC₅₀ value of 51.09 nM. Hybrid molecules combining thiazole and pyrazoline motifs have also yielded potent dual inhibitors of VEGFR-2 and EGFR. mdpi.com
MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Aminothiazole-based compounds have been designed as p38 MAP kinase inhibitors for potential use in treating inflammatory diseases. One series of 4-phenyl-5-pyridyl-1,3-thiazoles produced a clinical candidate, TAK-715, which potently inhibited p38α with an IC₅₀ of 7.1 nM and showed efficacy in animal models of arthritis.
AKT Inhibition: The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. The 2-aminothiazole moiety is a key component of some AKT inhibitors. A series of 2-substituted thiazole carboxamides were identified as pan-AKT inhibitors, with one of the most potent compounds inhibiting AKT1 and AKT3 with IC₅₀ values of 25 nM and 24 nM, respectively. Thiazolyl hydrazone derivatives have also been shown to exert their cytotoxic effects through AKT inhibition.
| Compound Class | Target Kinase | IC50 (nM) |
|---|---|---|
| 4-Chlorophenylthiazole Analog | VEGFR-2 | 51.09 |
| Thiazolyl-Pyrazoline Analog (Compound 10d) | VEGFR-2 | 43.0 |
| 4-Phenyl-5-pyridyl-1,3-thiazole (TAK-715) | p38α MAP Kinase | 7.1 |
| Thiazole Carboxamide (Compound 5m) | AKT1 | 25 |
| Thiazole Carboxamide (Compound 5m) | AKT2 | 196 |
| Thiazole Carboxamide (Compound 5m) | AKT3 | 24 |
Cytochrome P450 Enzyme Interactions
Cytochrome P450 (CYP) enzymes are the primary system for metabolizing drugs and other foreign compounds. Interactions with this system are a critical consideration in drug development. The 2-aminothiazole ring, while a valuable pharmacophore, has been shown to undergo metabolic activation by CYP enzymes. This process can involve the epoxidation of the thiazole ring, leading to the formation of reactive metabolites. These reactive species can covalently bind to proteins or form adducts with glutathione. This bioactivation represents a potential liability. However, studies have shown that structural modifications to the aminothiazole scaffold can significantly reduce this metabolic activation, and in silico models have been developed to predict this liability, guiding the design of safer analogs.
Molecular Mechanism of Antioxidant Activity
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The aminothiazole scaffold has been identified in compounds with significant antioxidant properties. nih.gov For instance, the derivative 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (B1669836) demonstrated potent, concentration-dependent antioxidant ability across multiple assays.
The mechanisms underlying this activity include direct free radical scavenging and reducing power. Mechanistic studies revealed that an aminothiazole analog scavenges peroxyl radicals with a high bimolecular rate constant. The process involves the transformation of an initially formed nitrogen-centered radical to a more stable sulfur-centered radical. These compounds also show an ability to reduce ferric ions (Fe³⁺) and scavenge nitric oxide (NO) radicals, further contributing to their antioxidant profile.
Disruption of Bacterial Cell Membrane Integrity
While many antibacterial thiazole derivatives function by inhibiting intracellular targets like DNA gyrase, another mechanism of action for this class of compounds is the direct disruption of the bacterial cell membrane. nih.gov A series of 2-aminothiazole sulfanilamide (B372717) oximes were developed as membrane-active antibacterial agents specifically to combat drug-resistant Acinetobacter baumannii. nih.gov Mechanistic studies showed that the lead compound from this series effectively disturbs the bacterial membrane, leading to the leakage of cytoplasmic contents. nih.gov This membrane disruption is coupled with interference in cellular redox homeostasis through the production of reactive oxygen and nitrogen species, ultimately causing bacterial cell death. nih.gov This mode of action is advantageous as it can be effective against bacteria that have developed resistance to traditional antibiotics targeting enzymatic pathways.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Thiazole Piperidine Derivatives
Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity
The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the biological activity of its derivatives. mdpi.comglobalresearchonline.net Modifications at the C-2, C-4, and C-5 positions of the thiazole ring can significantly impact the compound's potency and selectivity. The aromatic nature of the thiazole ring allows for various chemical interactions, and the introduction of different substituents can alter its electronic and steric properties, thereby influencing its binding affinity to biological targets. globalresearchonline.net
Research on related thiazole derivatives has shown that both electron-donating and electron-withdrawing groups can affect biological activity. For instance, the introduction of a methyl group (an electron-donating group) can enhance the basicity and nucleophilicity of the thiazole ring, which may be crucial for certain biological interactions. globalresearchonline.net Conversely, the incorporation of a potent electron-withdrawing group, such as a nitro group, can reduce the ring's basicity and nucleophilicity. globalresearchonline.net
In the context of analgesic activity, studies on hydrazinyl thiazole derivatives have demonstrated that substituents on a phenyl ring attached to the thiazole moiety can have a pronounced effect. For example, derivatives containing methoxy (B1213986) (-OCH3) and bromo (-Br) groups have shown significant pain-reducing properties. nih.gov Molecular docking studies on other thiazole derivatives have revealed that the thiazole ring itself can form important hydrogen bonds with receptor active sites. mdpi.com For instance, in a series of thiazole-piperazine derivatives, the thiazole ring was observed to form a hydrogen bond with the δ-opioid receptor. mdpi.com
Furthermore, the nature of the substituent at the 4-position of the thiazole ring has been shown to be critical for activity in other series. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the aryl group at this position were explored to enhance anticancer activity. nih.gov The following table summarizes the impact of various substituents on the thiazole ring on the biological activity of different thiazole derivatives.
| Compound Series | Substituent on Thiazole Ring | Observed Effect on Biological Activity | Reference |
| Hydrazinyl thiazole derivatives | Methoxy (-OCH3) | Good pain-reducing property | nih.gov |
| Hydrazinyl thiazole derivatives | Bromo (-Br) | Good pain-reducing property | nih.gov |
| Thiazole-piperazine derivatives | Phenyl group | π-π interactions with opioid receptors | mdpi.com |
| 4-substituted methoxybenzoyl-aryl-thiazoles | Aryl groups | Modulation of anticancer activity | nih.gov |
Role of the Piperidine (B6355638) Moiety and its Substitutions in Receptor Binding and Enzyme Inhibition
The piperidine moiety is a common feature in many biologically active compounds and its presence and substitution pattern are crucial for the affinity and selectivity of thiazole-piperidine derivatives. nih.gov The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and its basicity can be modulated by substituents, which in turn affects its interaction with biological targets.
Stereochemical Influences on Target Specificity
The stereochemistry of the piperidine ring and its substituents can have a profound impact on the target specificity of a compound. The rigid, chair-like conformation of the piperidine ring can position substituents in specific spatial orientations (axial or equatorial), which can be critical for optimal interaction with a binding site. While specific stereochemical studies on 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine were not found in the provided search results, the principle of stereochemical influence is well-established in medicinal chemistry. For many receptor-ligand interactions, only one enantiomer or diastereomer of a chiral molecule will exhibit the desired biological activity, while the other may be inactive or even have undesirable off-target effects.
Substituent Effects on Potency and Selectivity
Substituents on the piperidine ring can significantly affect the potency and selectivity of thiazole-piperidine derivatives. nih.gov In a study of piperidinyl thiazole isoxazolines as fatty acid amide hydrolase (FAAH) inhibitors, substitutions on a phenyl carbamate ring attached to the piperidine moiety were investigated. nih.gov It was found that di-substitution of this phenyl ring, particularly with 2,6-dimethyl groups, led to a dramatic decrease in binding affinity. nih.gov In contrast, mono-substitution at the 2, 3, or 4-positions was generally well-tolerated. nih.gov
Furthermore, the nature of the substituent on the piperidine ring can influence its interaction with different regions of a binding pocket. For instance, the presence of electrophilic substituents on the piperidinyl ring was hypothesized to yield efficacious FAAH inhibitors. nih.gov The following table summarizes the effects of different substituents on the piperidine moiety on the potency and selectivity of various thiazole-piperidine analogs.
| Compound Series | Substituent on Piperidine Moiety | Observed Effect on Potency/Selectivity | Reference |
| Piperidinyl thiazole isoxazolines | 2,6-dimethyl substitution on phenyl carbamate | Decreased binding affinity by over 4 orders of magnitude | nih.gov |
| Piperidinyl thiazole isoxazolines | Mono-substitution on phenyl carbamate | Generally well-tolerated with little change in binding affinity | nih.gov |
Linker Chemistry and its Influence on Molecular Recognition
In a series of thiazolo[5,4-d]pyrimidine derivatives, the effect of introducing an ethylamino linker between the thiazolopyrimidine core and the piperidine/piperazine residue was investigated. nih.gov In general, this structural modification, which increased the flexibility of the molecule, led to an improved binding affinity for the human A2A adenosine (B11128) receptor. nih.gov This suggests that a certain degree of flexibility can be beneficial, allowing the molecule to adopt an optimal conformation for binding. However, there were exceptions, indicating that the ideal linker chemistry is target-dependent. nih.gov
Comparative Analysis with Known Lead Compounds and Analogs
The structure-activity relationships of this compound and its analogs can be better understood by comparing them to other known biologically active compounds. For instance, the piperidinyl thiazole core of some fatty acid amide hydrolase (FAAH) inhibitors shares structural similarities with the antifungal agent Oxathiapiprolin. nih.gov However, key differences in substitution patterns lead to different biological activities. nih.gov
In the context of adenosine A2A receptor antagonists, a comparison between piperidine and piperazine-containing thiazolo[5,4-d]pyrimidine derivatives revealed a preference for the piperazine linker in certain cases. nih.gov For example, a piperazine analogue bearing a benzyl group showed significantly higher binding affinity than its corresponding piperidine counterpart. nih.gov
Furthermore, a comparative analysis of thiazole-piperidine derivatives with known acetylcholinesterase inhibitors like donepezil has been a strategy for designing new potential treatments for Alzheimer's disease. nih.gov Molecular modeling studies have shown that these derivatives can interact with key amino acid residues in the active site of acetylcholinesterase, similar to donepezil. nih.gov
The following table provides a comparative analysis of different structural motifs and their impact on biological activity in various classes of compounds.
| Compound Class | Structural Motif 1 | Structural Motif 2 | Comparative Activity | Reference |
| Thiazolo[5,4-d]pyrimidine derivatives | Piperidine linker | Piperazine linker | Piperazine linker preferred for hA2A AR binding affinity | nih.gov |
| FAAH inhibitors | Piperidinyl thiazole core | Oxathiapiprolin | Structural similarities but different biological activities due to substitution patterns | nih.gov |
| Acetylcholinesterase inhibitors | Piperazinyl thiazole derivatives | Donepezil | Interact with similar key amino acid residues in the active site | nih.gov |
Preclinical Research Applications and Potential Therapeutic Relevance
Investigations in Anti-infective Research
Derivatives of thiazole (B1198619) have demonstrated a broad spectrum of antimicrobial activities. These compounds are recognized for their effectiveness against various microbial strains.
Antibacterial Activities, particularly against Gram-positive Bacteria and Mycobacterium tuberculosis
Thiazolidinone derivatives, a class of compounds related to 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine, have shown notable antibacterial efficacy. Studies have revealed that these compounds can be more potent than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against several bacterial strains. For instance, certain thiazolidinone compounds have demonstrated significant activity against Bacillus cereus.
The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Research has shown that thiazolidinone derivatives can have MIC values ranging from 0.008 to 0.24 mg/mL and MBC values from 0.0016 to 0.48 mg/mL against a panel of Gram-positive and Gram-negative bacteria. nih.gov While Staphylococcus aureus has been identified as one of the more resistant strains, Salmonella Typhimurium has been found to be particularly sensitive. nih.gov
Furthermore, the potential of thiazole-containing compounds against Mycobacterium tuberculosis has been an area of active research. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of new therapeutic agents. mdpi.com Triazole thiol compounds, which share structural similarities with thiazole derivatives, have been identified as promising anti-TB agents, with some showing efficacy against both H37Rv and MDR strains of M. tuberculosis. mdpi.com
| Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) | Reference |
|---|---|---|---|
| Gram-positive and Gram-negative bacteria | 0.008–0.24 | 0.0016–0.48 | nih.gov |
| S. Typhimurium (most sensitive) | - | - | nih.gov |
| S. aureus (most resistant) | - | - | nih.gov |
Antifungal Activities
The antifungal potential of thiazole derivatives has also been investigated. Some compounds within this class have exhibited antifungal activity that is comparable or even superior to established antifungal agents like bifonazole (B1667052) and ketoconazole. nih.gov Docking studies suggest that the antifungal mechanism of these compounds may involve the inhibition of CYP51, an enzyme crucial for fungal cell membrane synthesis. nih.gov
Exploration in Anti-cancer Research
Thiazole and its derivatives have emerged as a significant scaffold in the development of novel anti-cancer agents. nih.gov Their therapeutic potential has been explored in various cancer models, demonstrating effects on cell proliferation, apoptosis, and multidrug resistance.
Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines
Thiazolidin-4-one derivatives have been shown to inhibit the proliferation of various cancer cell lines. nih.gov For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cells (MCF-7), colon tumor cells (HT-29), and lung tumor cells (A549). nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death. nih.gov This has been observed through the activation of caspases and effects on key apoptotic proteins like p53 and cytochrome C. nih.gov
Studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the compound of interest, have also shown the ability to decrease DNA biosynthesis in cancer cells. mdpi.com Furthermore, some thiazole derivatives have been found to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell division. farmaceut.org
| Activity | Cancer Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| Inhibition of Cell Proliferation | MCF-7 (breast), HT-29 (colon), A549 (lung) | Reduced cell growth | nih.gov |
| Induction of Apoptosis | Various cancer cell lines | Activation of caspases, effects on p53 and cytochrome C | nih.gov |
| Inhibition of DNA Biosynthesis | MCF-7 (breast) | Decreased DNA synthesis | mdpi.com |
| Cell Cycle Arrest | - | Arrest at G2/M phase | farmaceut.org |
Reversal of Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Some thiazole-containing compounds have been investigated for their ability to reverse MDR in cancer cells. The proposed mechanism for this action involves the inhibition of drug efflux pumps, such as P-glycoprotein, which are responsible for pumping chemotherapeutic agents out of cancer cells. nih.gov By blocking these pumps, the intracellular concentration of anti-cancer drugs can be increased, thereby restoring their efficacy.
Studies in Neurodegenerative Disease Models
The potential neuroprotective effects of thiazole derivatives are an emerging area of research. While direct studies on this compound in neurodegenerative disease models are limited, related compounds have shown promise. For instance, certain 4-(4-chlorophenyl)thiazol-2-amines have been evaluated for their potential in treating neurodegenerative conditions due to their anti-inflammatory properties and ability to inhibit enzymes like DNase I and 5-LO. nih.gov The multifaceted nature of neurodegenerative diseases like Alzheimer's and Parkinson's suggests that molecules capable of hitting multiple targets could be beneficial. mdpi.com
Mitigation of Neuronal Damage and Neuroprotective Effects
While direct preclinical studies on this compound for neuroprotection are not yet extensively published, the aminothiazole scaffold is a known pharmacophore in compounds designed to combat neuronal damage. Thiazole derivatives have been investigated for their neuroprotective properties in various contexts, including neurodegenerative diseases like Alzheimer's. nih.gov For instance, some thiazole-based compounds have shown potential as multi-target-directed ligands, aiming to address the complex pathology of such diseases. nih.gov The mechanism of action for many neuroprotective thiazole derivatives involves the modulation of biological targets relevant to neurodegenerative processes. nih.govmdpi.com Research into related structures suggests that the unique combination of the thiazole and piperidine (B6355638) moieties could confer beneficial properties for penetrating the central nervous system and interacting with neural targets. nih.gov
Anti-inflammatory Potential
The anti-inflammatory potential of thiazole derivatives is well-documented in preclinical research. fabad.org.trresearchgate.net Numerous studies have demonstrated the ability of compounds containing a thiazole ring to inhibit key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The structural features of this compound align with those of other thiazole compounds that have exhibited anti-inflammatory activity. While specific data on this compound's efficacy in preclinical models of inflammation are emerging, the established anti-inflammatory profile of the broader thiazole class provides a strong rationale for its investigation in this area. rsc.org
Development as Research Tools and Chemical Probes
Compounds with novel structures and biological activities, such as this compound, are valuable as research tools and chemical probes. They can be utilized to investigate the roles of specific biological targets in disease processes. The development of such specialized molecules allows for a deeper understanding of complex biological systems. While the primary focus of research on this compound may be its therapeutic potential, its unique chemical structure also makes it a candidate for development as a probe to explore new pharmacological targets and pathways.
Further research is necessary to fully elucidate the preclinical profile of this compound and to substantiate the promising potential indicated by the broader family of 2-aminothiazole (B372263) derivatives.
Future Directions in the Research of 2 4 Methoxypiperidin 1 Yl Thiazol 4 Amine and Its Analogs
Exploration of Novel Synthetic Pathways and Analog Design
The exploration of novel synthetic pathways for 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine and its analogs is a cornerstone for the discovery of new therapeutic agents. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. This includes the advancement of one-pot synthesis procedures, which can significantly reduce reaction time and improve yields. For example, new methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives have been developed that avoid toxic additives by using polyphosphate ester (PPE). researchgate.net Another area of interest is the use of innovative cyclization reactions to construct the core thiazole (B1198619) ring and fuse it with other heterocyclic systems, leading to novel polycyclic structures. mdpi.com
In parallel, the design of new analogs will be driven by the desire to improve potency, selectivity, and pharmacokinetic properties. This involves the strategic modification of the core structure. For instance, the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been reported, showcasing the generation of complex structures with multiple heterocyclic rings. nih.gov The creation of a diverse library of analogs with variations in the substituents on the thiazole and piperidine (B6355638) rings will be crucial for establishing structure-activity relationships (SAR). The synthesis of a new series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives highlights how different functional groups can be introduced to explore their impact on biological activity. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced reaction time, increased efficiency, and less waste. |
| Novel Cyclization Reactions | Developing new methods to form the thiazole ring or fuse it with other cyclic structures. | Access to novel and complex molecular scaffolds. |
| Multi-component Reactions | Reactions where multiple starting materials react to form a product in a single step. | High atom economy and rapid generation of molecular diversity. |
Advanced Computational and Biophysical Techniques for Deeper Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound and its analogs, future research will increasingly rely on a combination of advanced computational and biophysical techniques. Computational methods such as Density Functional Theory (DFT) have become invaluable for studying the electronic structure and stability of molecules. researchgate.net Molecular docking studies are also crucial for predicting how these compounds bind to their biological targets, as demonstrated in the study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives with COX-1, COX-2, and 5-LOX enzymes. nih.gov These in silico approaches can help prioritize the synthesis of the most promising analogs and guide the design of more potent and selective inhibitors.
Biophysical techniques will be essential for validating the predictions from computational models and for providing detailed insights into the molecular interactions between the compounds and their targets. Techniques such as X-ray crystallography can reveal the precise binding mode of a compound within the active site of a protein. For example, the crystal structure of CDK6 in complex with the inhibitor palbociclib (B1678290) has provided valuable information for the design of new CDK4/6 inhibitors. researchgate.net Other biophysical methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to determine the binding affinity and thermodynamics of these interactions.
| Technique | Application | Information Gained |
| Density Functional Theory (DFT) | Studying the electronic structure and reactivity of molecules. | Understanding of molecular stability and chemical properties. |
| Molecular Docking | Predicting the binding orientation of a ligand to a protein target. | Identification of key binding interactions and prediction of binding affinity. |
| X-ray Crystallography | Determining the three-dimensional structure of a protein-ligand complex. | Precise binding mode and atomic-level interactions. |
| Surface Plasmon Resonance (SPR) | Measuring the binding kinetics and affinity of molecular interactions. | On- and off-rates of binding, and binding affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measuring the heat changes associated with molecular interactions. | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). |
Identification of Novel Biological Targets and Polypharmacology
While some analogs of this compound have been investigated for their activity against specific targets like cyclin-dependent kinases (CDKs), there is significant potential for identifying novel biological targets. ebi.ac.uknih.gov Future research will involve screening these compounds against a broad range of enzymes and receptors to uncover new therapeutic applications. For instance, derivatives of 2-(isopropylamino)thiazol-4(5H)-one have been shown to inhibit 11β-HSD1 and 11β-HSD2, suggesting a potential role in cancer prevention. nih.gov The diverse biological activities reported for thiazole-containing compounds, including anti-inflammatory, analgesic, and antimicrobial effects, further support the exploration of new targets. nih.govnih.gov
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery. This can lead to enhanced therapeutic efficacy or the repositioning of existing drugs for new indications. Investigating the polypharmacology of this compound and its analogs could reveal synergistic effects or new therapeutic opportunities. For example, a compound that inhibits both CDKs and other kinases involved in cancer progression could be a more effective anticancer agent. The evaluation of novel thiazole-fused quinazolinones against a panel of eight different protein kinases is an example of how the multi-target activity of these compounds can be assessed. mdpi.com
Development of Highly Selective and Potent Agents
A key objective in the future development of this compound analogs is the creation of highly selective and potent agents. High potency ensures that the desired therapeutic effect can be achieved at low concentrations, minimizing the risk of off-target effects. Medicinal chemistry optimization, guided by structure-activity relationship (SAR) studies, has led to the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. ebi.ac.uknih.gov Similarly, the optimization of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines has resulted in compounds with high potency and selectivity for CDK4/6. nih.gov
Selectivity is crucial for minimizing side effects by ensuring that the drug interacts primarily with its intended target. For example, in the development of anti-inflammatory drugs, a high selectivity for COX-2 over COX-1 is desirable to reduce gastrointestinal side effects. nih.gov Future research will focus on fine-tuning the molecular structure of these compounds to maximize their interaction with the desired target while minimizing interactions with other proteins. This will involve iterative cycles of design, synthesis, and biological evaluation, supported by computational and biophysical studies to understand the structural basis of selectivity.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Methoxypiperidin-1-yl)thiazol-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Thiazole core formation : Reacting 2-amino-4-bromothiazole with 4-methoxypiperidine under reflux in DMF or acetonitrile (60–80°C, 12–24 hours) .
- Catalyst optimization : Use of acetic acid as a catalyst in ethanol during Schiff base formation (e.g., for similar thiazole derivatives) improves reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine moiety, while controlled temperature prevents decomposition .
- Yield validation : Purity (>95%) is confirmed via HPLC and / NMR spectroscopy .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : NMR detects methoxy protons (~δ 3.3 ppm) and piperidine ring protons (δ 1.5–3.0 ppm). NMR confirms the thiazole C2 and C4 positions .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly hydrogen-bonding interactions between the thiazole amine and methoxypiperidine oxygen .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) at 10–100 µM concentrations, with IC calculation via nonlinear regression .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Control experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO <0.5%) to validate assay specificity .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the compound’s mechanism of action and optimize its bioactivity?
- Methodological Answer :
- QSAR modeling : Use descriptors (e.g., logP, topological polar surface area) to correlate structural features with activity. Training sets include analogs from PubChem or ChEMBL .
- Molecular docking :
- Target selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural similarity to known thiazole inhibitors .
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Multiwfn aids in electron density analysis for hydrogen-bond interactions .
- Validation : Compare docking scores with experimental IC values to refine predictive models .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability if poor solubility is observed .
- Orthogonal assays : Confirm target engagement via Western blot (e.g., phosphorylation inhibition of EGFR) or cellular thermal shift assays (CETSA) .
Q. How do substituent modifications (e.g., methoxy group position) impact the compound’s electronic properties and binding affinity?
- Methodological Answer :
- Electrostatic potential maps : Generated via Multiwfn to visualize electron-rich regions (e.g., thiazole N1) critical for target binding .
- Synthetic analogs : Compare 4-methoxy vs. 3-methoxy derivatives using SPR (surface plasmon resonance) to quantify binding kinetics .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate substituent effects with experimental logD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
